REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Br:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=O>C1(C)C=CC=CC=1>[Br:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11]([Cl:3])=[O:13]
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purge the reaction vessel with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stir for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.41 mmol | |
AMOUNT: MASS | 540 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |